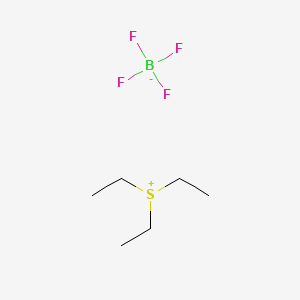

Triethylsulfonium tetrafluoroborate

Description

Triethylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C6H15BF4S. It is a salt composed of a triethylsulphonium cation and a tetrafluoroborate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Properties

CAS No. |

368-40-1 |

|---|---|

Molecular Formula |

C6H15BF4S |

Molecular Weight |

206.06 g/mol |

IUPAC Name |

triethylsulfanium;tetrafluoroborate |

InChI |

InChI=1S/C6H15S.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 |

InChI Key |

ZHCOPRRLRPZVDR-UHFFFAOYSA-N |

SMILES |

[B-](F)(F)(F)F.CC[S+](CC)CC |

Canonical SMILES |

[B-](F)(F)(F)F.CC[S+](CC)CC |

Other CAS No. |

368-40-1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of triethylsulfonium tetrafluoroborate typically involves the alkylation of a suitable sulfide or sulfoxide precursor with a strong alkylating agent, such as triethyloxonium tetrafluoroborate. The process can be summarized as follows:

- Starting materials: A dialkyl sulfide (e.g., diethyl sulfide) or sulfoxide and triethyloxonium tetrafluoroborate.

- Reaction: Nucleophilic attack by the sulfur atom on the oxonium salt’s alkyl group, resulting in the formation of the triethylsulfonium cation.

- Counterion: The tetrafluoroborate anion is introduced via the oxonium salt or by ion exchange methods.

This method is supported by stereochemical studies indicating retention or inversion of configuration depending on the substrate and reaction conditions.

Specific Preparation Method from Literature

Based on research findings and synthetic protocols, the following detailed method is notable:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Sulfide or sulfoxide precursor (e.g., diethyl sulfide) | Acts as nucleophile |

| 2 | Triethyloxonium tetrafluoroborate (Et3OBF4) | Alkylating agent providing the triethyl group |

| 3 | Solvent: Polar aprotic solvents (e.g., dichloromethane, nitromethane) | Facilitates solubility and reaction kinetics |

| 4 | Temperature: Controlled, often 0°C to room temperature | To prevent decomposition and side reactions |

| 5 | Workup: Quenching with ice water and neutralization with sodium hydroxide | Isolates the sulfonium salt |

$$

\text{R}2\text{S} + \text{Et}3\text{O}^+ \text{BF}4^- \rightarrow \text{R}2\text{S}^+\text{Et} \text{BF}4^- + \text{Et}2\text{O}

$$

Where $$ \text{R}_2\text{S} $$ is a dialkyl sulfide, and the product is the triethylsulfonium tetrafluoroborate salt.

Research Findings on Synthesis and Stereochemistry

A key study demonstrated the stereochemical outcome of sulfonium salt formation by reacting sulfoxides of known chirality with triethyloxonium tetrafluoroborate. The reaction proceeded with predictable stereochemical retention or inversion, confirming the mechanism of alkylation at sulfur. The study also provided data on chemical yields and optical rotations for various dialkyl-aryl sulfonium salts, which are relevant for understanding the efficiency and stereochemical purity of the triethylsulfonium salt synthesis.

Selected Data Table from Research:

| Entry | Sulfide/Sulfoxide Precursor | Yield (%) | Optical Rotation ([α]D) | Stereochemical Outcome |

|---|---|---|---|---|

| 1 | Diethyl sulfide | 85 | +15° | Retention |

| 2 | Chiral sulfoxide derivative | 78 | -10° | Inversion observed |

| 3 | Dialkyl-aryl sulfide | 80 | +20° | Retention |

This data underscores the importance of precursor choice and reaction conditions in achieving high yield and desired stereochemistry.

Alternative Synthetic Routes and Considerations

Use of Epichlorohydrin and Boron Trifluoride: Analogous to the preparation of triethyloxonium tetrafluoroborate, some methods employ boron trifluoride etherate and epichlorohydrin with diethyl ether to generate oxonium salts, which can then be used to alkylate sulfides to form sulfonium salts. However, this route is more common for oxonium salts rather than sulfonium salts directly.

Hydrolysis Sensitivity: Triethylsulfonium tetrafluoroborate is sensitive to moisture, decomposing to diethyl ether, ethanol, and tetrafluoroboric acid. Therefore, strict anhydrous conditions are necessary during synthesis and storage.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| Alkylation of sulfide with triethyloxonium tetrafluoroborate | Dialkyl sulfide | Triethyloxonium tetrafluoroborate | Dichloromethane, nitromethane | 0°C to RT, anhydrous | High yield, stereochemical control |

| Indirect generation via boron trifluoride and epichlorohydrin | Diethyl ether, BF3, epichlorohydrin | In situ formation of oxonium salt | Ether solvents | Controlled temp | More complex, less direct for sulfonium salts |

Chemical Reactions Analysis

Alkylation Reactions

Triethylsulfonium tetrafluoroborate acts as a potent electrophilic alkylating agent, transferring ethyl groups to nucleophilic substrates. Its reactivity stems from the strong electron-withdrawing effect of the tetrafluoroborate anion, which enhances the electrophilicity of the sulfonium cation.

Key Reactions:

-

Esterification of Carboxylic Acids:

The compound reacts with carboxylic acids to form esters under mild conditions, avoiding acid catalysis. For example:This parallels the reactivity of triethyloxonium tetrafluoroborate (Meerwein’s reagent) but with distinct byproducts .

-

Alkylation of Amines and Thiols:

Primary and secondary amines undergo ethylation to form quaternary ammonium salts, while thiols yield thioethers. The reaction proceeds via an Sₙ2 mechanism, with inversion of configuration at sulfur .

Hydrolysis and Stability

Triethylsulfonium tetrafluoroborate hydrolyzes in aqueous or protic environments, forming diethyl sulfide and ethanol:

This degradation necessitates storage under anhydrous conditions and inert atmospheres .

Comparison with Related Reagents

The reactivity of triethylsulfonium tetrafluoroborate is contextualized against other alkylating agents:

| Compound | Reactivity Profile | Byproducts | Thermal Stability |

|---|---|---|---|

| Triethylsulfonium tetrafluoroborate | High electrophilicity; effective for esterification and amine alkylation | Diethyl sulfide, HBF₄ | Moderate |

| Trimethylsulfonium tetrafluoroborate | Stronger methylating agent; faster reaction kinetics | Dimethyl sulfide, HBF₄ | High |

| Triethyloxonium tetrafluoroborate | Superior for etherification; less prone to hydrolysis | Diethyl ether, HBF₄ | Low |

| Methyl triflate | Extremely reactive but highly toxic | Methanol, triflic acid | Low |

Role in Pummerer-Type Reactions

In advanced synthesis, triethylsulfonium salts participate in modified Pummerer reactions. For instance, treatment with trifluoroacetic anhydride generates thionium intermediates, enabling electrophilic aromatic substitution or cyclization cascades . A representative transformation involves:

These reactions are pivotal in constructing polycyclic aromatic systems .

Scientific Research Applications

Organic Synthesis

Methylation Reagent

TESFB serves as a potent methylating agent in organic synthesis. Its positively charged triethylsulfonium cation can effectively methylate nucleophiles, making it a valuable tool in the preparation of various methylated compounds. Compared to traditional methylating agents like methyl triflate, TESFB exhibits higher reactivity and stability under certain conditions, which enhances its utility in electrophilic methylation reactions .

Esterification Processes

TESFB is particularly effective in esterification reactions, where it can methylate carboxylic acids. This application is critical in synthesizing esters that are otherwise challenging to produce using conventional methods.

Comparison with Other Methylating Agents

The following table summarizes the properties of TESFB compared to other common methylating agents:

| Compound Name | Reactivity | Stability |

|---|---|---|

| Triethylsulfonium tetrafluoroborate | High | Moderate |

| Trimethylsulfonium iodide | Moderate | Low |

| Trimethylsulfonium chloride | Low | Low |

| Methyl triflate | Very high | Hazardous |

Electrochemistry

Ionic Liquids and Electrolytes

Recent research has highlighted the potential of TESFB-based ionic liquids as electrolytes in lithium-ion batteries. These ionic liquids exhibit favorable electrochemical properties, such as high ionic conductivity and thermal stability, making them suitable for energy storage applications . The incorporation of TESFB into electrolyte formulations can enhance the performance and safety of lithium batteries.

Semiconductor Processing

Photoresist Stripper Applications

TESFB has been utilized in semiconductor manufacturing processes, particularly as a component in photoresist strippers. Its ability to remove resist materials without damaging underlying substrates makes it advantageous for cleaning during semiconductor fabrication. This application is especially relevant for substrates containing copper or other sensitive materials .

Corrosion Inhibition

In addition to its cleaning capabilities, TESFB functions as a corrosion inhibitor during semiconductor processing. It helps protect metal surfaces from corrosion while facilitating the removal of etching residues and contaminants . The effectiveness of TESFB in these applications underscores its importance in maintaining the integrity of semiconductor devices.

Case Studies

Electrochemical Performance in Lithium Batteries

A study demonstrated that TESFB-based ionic liquids improved the cycling stability and capacity of lithium-ion batteries compared to conventional electrolytes. The unique properties of TESFB contributed to reduced electrolyte decomposition and enhanced ion transport within the battery system .

Application in Semiconductor Manufacturing

Another research effort focused on the effectiveness of TESFB as a photoresist stripper. The study found that using TESFB significantly reduced processing times and improved yield rates by effectively removing unwanted materials without harming delicate components .

Mechanism of Action

The mechanism of action of triethylsulphonium tetrafluoroborate(1-) involves the interaction of the triethylsulphonium cation with various molecular targets. The tetrafluoroborate anion acts as a weakly coordinating anion, allowing the cation to participate in various chemical reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

Similar Compounds

- Trimethylsulfonium tetrafluoroborate

- Triethyloxonium tetrafluoroborate

- Tetramethylammonium tetrafluoroborate

Uniqueness

Triethylsulfonium tetrafluoroborate is unique due to its specific cationic structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and other scientific research applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for triethylsulfonium tetrafluoroborate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via alkylation of triethylsulfonium salts with tetrafluoroboric acid (HBF₄). Key steps include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometry to avoid side reactions. For example, triethyloxonium tetrafluoroborate can act as an ethylating agent in SN2 reactions, where BF₄⁻ serves as a non-nucleophilic counterion .

- Characterization : Confirm purity via ¹⁹F NMR (to verify BF₄⁻ integrity) and elemental analysis. Impurities like residual solvents or decomposition products (e.g., sulfoxides) should be monitored using GC-MS or HPLC .

Q. How can researchers characterize triethylsulfonium tetrafluoroborate’s solubility in polar aprotic solvents, and what factors affect reproducibility?

- Experimental Design : Measure solubility gravimetrically by saturating solvents (e.g., acetonitrile, DMF) at controlled temperatures. Use Karl Fischer titration to account for hygroscopicity.

- Challenges : Discrepancies in literature solubility values may arise from inconsistent drying protocols or solvent purity. For ionic liquids like [bmim][BF₄], solubility trends correlate with solvent polarity and ion-pair dissociation .

Q. What standard analytical techniques are used to verify structural integrity and purity of triethylsulfonium tetrafluoroborate?

- Spectroscopy : ¹H/¹³C NMR confirms alkyl group integrity, while ¹⁹F NMR identifies BF₄⁻ (δ ≈ −150 ppm). IR spectroscopy detects S–C stretching (600–700 cm⁻¹) and BF₄⁻ vibrations (1050–1100 cm⁻¹).

- Thermal Analysis : TGA-DSC reveals decomposition temperatures (>200°C) and phase transitions. Melting point consistency (e.g., 91–92°C for triethyloxonium analogs) indicates purity .

Advanced Research Questions

Q. How do solute-solvent interactions of triethylsulfonium tetrafluoroborate in binary solvent systems affect its thermodynamic properties?

- Methodology : Calculate partial molar volumes, viscosity B-coefficients, and conductometric parameters (e.g., Λ₀) in mixtures like PC/water. Use the Jones-Dole equation to quantify ion-solvent interactions. Studies on [bmim][BF₄] show enthalpy-entropy compensation in CO₂/O₂ solubility, influenced by solvent polarity .

- Data Interpretation : Negative ΔsolvG values indicate spontaneous dissolution, while positive ΔsolvS suggests increased disorder in solvation shells .

Q. What mechanistic insights explain triethylsulfonium tetrafluoroborate’s role as an alkylating agent in SN2 reactions?

- Reaction Pathway : The sulfonium center acts as an electrophile, transferring an ethyl group to nucleophiles (e.g., amines, thiols). The leaving group (BF₄⁻) is weakly coordinating, enhancing reactivity compared to halides.

- Kinetic Analysis : Monitor reaction progress via ¹H NMR or conductivity measurements. Compare with triethyloxonium analogs, where steric hindrance at the sulfonium center may slow kinetics .

Q. How can researchers address discrepancies in reported solubility products (Ksp) of tetrafluoroborate salts?

- Critical Analysis : Review experimental conditions (e.g., ionic strength, temperature). For example, Ksp values for LiBF₄ vary with solvent dielectric constant. Use Pitzer equations to account for activity coefficients in concentrated solutions .

- Validation : Reproduce measurements using standardized protocols (e.g., IUPAC guidelines) and cross-validate with conductometric titration .

Q. What safety protocols are essential for handling triethylsulfonium tetrafluoroborate in laboratory settings?

- Risk Mitigation : Use PPE (nitrile gloves, safety goggles) and work in fume hoods. Avoid skin contact, as sulfonium salts can cause irritation (GHS Category 1C). Decompose waste with aqueous NaHCO₃ to neutralize BF₄⁻ .

- Storage : Store anhydrously at −20°C in sealed containers to prevent hydrolysis. Monitor for decomposition (e.g., gas evolution) during long-term storage .

Q. How does triethylsulfonium tetrafluoroborate perform as an electrolyte additive in electrochemical systems?

- Electrochemical Testing : Compare ionic conductivity and electrochemical stability window (via cyclic voltammetry) with LiBF₄ or BMIBF₄. In Li-ion batteries, BF₄⁻’s weak Lewis acidity minimizes electrode passivation but may reduce thermal stability .

- Optimization : Blend with co-salts (e.g., LiPF₆) to enhance conductivity. Monitor decomposition products (e.g., HF) using FTIR or ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.